molecular formula C22H13F4NO B3126809 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-89-8

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No. B3126809
CAS RN: 337921-89-8
M. Wt: 383.3 g/mol
InChI Key: KABACIKGKJGKAZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has shown potential applications in various fields, including medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, it has been studied for its potential as a fluorescent probe for the detection of metal ions. In biological research, it has been studied for its potential as a ligand for G protein-coupled receptors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific targets in cells. In the case of its potential anticancer activity, it has been suggested that the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In the case of its potential as a ligand for G protein-coupled receptors, it has been suggested that the compound binds to specific receptors and modulates their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline have been extensively studied. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential as a fluorescent probe for the detection of metal ions. In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has several advantages and limitations for lab experiments. One of the advantages is its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a promising candidate for further studies. Another advantage is its potential as a fluorescent probe for the detection of metal ions. This makes it a useful tool for studying metal ion transport in cells. One of the limitations is its low solubility in water, which can make it difficult to use in some experiments. Another limitation is its limited stability, which can lead to degradation over time.

Future Directions

There are several future directions for the study of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline. One direction is to further study its potential as an anticancer agent. This includes studying its mechanism of action and optimizing its structure to improve its efficacy. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. This includes studying its selectivity for different metal ions and optimizing its structure to improve its sensitivity. Additionally, this compound can be studied for its potential as a ligand for G protein-coupled receptors, which can lead to the development of new drugs for various diseases.

properties

IUPAC Name

2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABACIKGKJGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191614
Record name 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

CAS RN

337921-89-8
Record name 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337921-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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